REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][N:5]1[C:9](=[S:10])[NH:8][N:7]=[N:6]1.CN(C)C=O.C(N(CC)CC)C.[CH3:23][O:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Cl)=[CH:27][CH:26]=1>CC(C)=O>[NH2:2][CH2:3][CH2:4][N:5]1[C:9]([S:10][CH2:29][C:28]2[CH:31]=[CH:32][C:25]([O:24][CH3:23])=[CH:26][CH:27]=2)=[N:8][N:7]=[N:6]1 |f:0.1|
|
Name
|
1-(2-aminoethyl)-1,4-dihydro-5H-tetrazole-5-thione, hydrochloride
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Quantity
|
12.5 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NCCN1N=NNC1=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting suspension was added slowly a solution of 19.5 g
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
of 5% NaHCO3, and extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 5-10% ethanol in chloroform
|
Type
|
ADDITION
|
Details
|
Fractions containing product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1N=NN=C1SCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |